3-(2-Chlorophenylthio)benzoic acid
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Overview
Description
3-(2-Chlorophenylthio)benzoic acid is an organic compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a benzoic acid core substituted with a 2-chlorophenylthio group, which imparts unique chemical properties.
Scientific Research Applications
3-(2-Chlorophenylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 3-(2-Chlorophenylthio)benzoic acid are not available, similar compounds have been studied for their anticonvulsant and antinociceptive activities . These compounds could potentially be used in the development of new treatments for conditions such as epilepsy and neuropathic pain .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The ortho effect, a phenomenon observed in substituted benzene compounds like 3-(2-chlorophenylthio)benzoic acid, can provide some insights . When a substituent group is located at the ortho position to the carboxyl group in a substituted benzoic acid compound, steric hindrance causes the carboxyl group to twist out of the plane of the benzene ring. This twisting inhibits the resonance of the carboxyl group with the phenyl ring, leading to increased acidity of the carboxyl group .
Biochemical Pathways
Benzoic acid derivatives are known to interact with various biochemical pathways, often influencing enzyme activity and receptor binding .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The increased acidity due to the ortho effect could potentially influence the compound’s interactions with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s increased acidity due to the ortho effect could be influenced by the pH of the environment .
Preparation Methods
The synthesis of 3-(2-Chlorophenylthio)benzoic acid typically involves the reaction of 2-chlorothiophenol with a benzoic acid derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-Chlorophenylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3-(2-Chlorophenylthio)benzoic acid can be compared with other similar compounds, such as:
- 2-(2-Chlorophenylthio)benzoic acid
- 4-(2-Chlorophenylthio)benzoic acid
- 3-(4-Chlorophenylthio)benzoic acid
These compounds share a similar benzoic acid core but differ in the position or nature of the substituents on the phenyl ring. The unique positioning of the chlorophenylthio group in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVOJTPIZFVAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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